molecular formula C9H8ClNO3 B2872152 3-Acetamido-5-chlorobenzoic acid CAS No. 58123-67-4

3-Acetamido-5-chlorobenzoic acid

Cat. No. B2872152
CAS RN: 58123-67-4
M. Wt: 213.62
InChI Key: BLAONQGKTJKXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetamido-5-chlorobenzoic acid is a chemical compound with the molecular formula C9H8ClNO3 . It’s a derivative of benzoic acid, which is a type of aromatic carboxylic acid .


Molecular Structure Analysis

The molecular structure of 3-Acetamido-5-chlorobenzoic acid consists of nine carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms . The exact structure can be visualized using molecular modeling software .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can include its color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Unfortunately, specific details about these properties for 3-Acetamido-5-chlorobenzoic acid are not available in the current literature .

Scientific Research Applications

Bioremediation

3-Acetamido-5-chlorobenzoic acid: can be a byproduct in the bioremediation of chlorinated compounds. It’s known that chlorobenzoic acids (CBAs) can be released into the environment from various sources, including as intermediates during the degradation of certain herbicides and insecticides . The compound can also arise from the metabolic breakdown of pharmaceuticals like indomethacin and bupropion . In environmental bioremediation, microbes such as Pseudomonas putida can degrade CBAs, potentially including 3-Acetamido-5-chlorobenzoic acid, using electron shuttle systems composed of citrate and pyruvate .

Pharmaceutical Degradation

In the pharmaceutical industry, 3-Acetamido-5-chlorobenzoic acid may form as a degradation product of certain drugs. For instance, the anti-inflammatory drug indomethacin can decompose to form 4-CBA, which is structurally similar to 3-Acetamido-5-chlorobenzoic acid . Understanding the degradation pathways of such compounds is crucial for developing safe pharmaceutical disposal methods.

Environmental Monitoring

The presence of 3-Acetamido-5-chlorobenzoic acid in ecosystems can serve as an indicator of pollution levels, particularly from PCBs (polychlorinated biphenyls) and other chlorinated compounds. Monitoring its levels can help assess the effectiveness of pollution control measures .

Antimicrobial Research

Compounds related to 3-Acetamido-5-chlorobenzoic acid have been studied for their antimicrobial properties. For example, indole-3-acetamido derivatives have shown potential as non-toxic antimicrobial agents . Research into similar compounds could lead to the development of new antibiotics.

Safety and Hazards

The safety data sheet for 3-Chlorobenzoic acid, a related compound, indicates that it may cause skin and eye irritation and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

3-acetamido-5-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAONQGKTJKXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.